Ethylcyclopentane

Combustion Science Fuel Surrogate Development Chemical Kinetics

Ethylcyclopentane (CAS 1640-89-7, C₇H₁₄, MW 98.19) is a saturated alicyclic hydrocarbon belonging to the alkylcyclopentane subclass of naphthenes. It is a colorless, highly flammable liquid characterized by a melting point of −138 °C, a boiling point of 103.5 °C, a density of 0.77 g/cm³ at 20 °C, and a vapor pressure of 39.9 mmHg at 25 °C.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 1640-89-7
Cat. No. B167899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcyclopentane
CAS1640-89-7
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCC1CCCC1
InChIInChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3
InChIKeyIFTRQJLVEBNKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcyclopentane (CAS 1640-89-7) — Key Physicochemical and Reactivity Baseline


Ethylcyclopentane (CAS 1640-89-7, C₇H₁₄, MW 98.19) is a saturated alicyclic hydrocarbon belonging to the alkylcyclopentane subclass of naphthenes. It is a colorless, highly flammable liquid characterized by a melting point of −138 °C, a boiling point of 103.5 °C, a density of 0.77 g/cm³ at 20 °C, and a vapor pressure of 39.9 mmHg at 25 °C [1] [2]. As a 5-membered ring naphthene bearing a single ethyl substituent, its molecular architecture directly influences both its fundamental physical properties and its chemical reactivity in contexts ranging from combustion kinetics to catalytic transformations [3].

Why Ethylcyclopentane Cannot Be Directly Replaced by Cyclopentane or Methylcyclopentane in Research and Industrial Applications


Ethylcyclopentane's reactivity and physical properties are not interchangeable with those of its close structural analogs. The presence and length of the saturated side-chain fundamentally alters the molecule's behavior in critical applications. For instance, the addition of an ethyl group to the cyclopentane ring dramatically increases low-temperature combustion reactivity [1] and significantly enhances its conversion rate under aluminosilicate catalysis compared to the unsubstituted cyclopentane [2]. Conversely, its lower molecular weight and different ring structure lead to distinct behavior compared to larger homologs like ethylcyclohexane [2]. These quantitative differences in reactivity, phase behavior, and environmental fate make simple substitution scientifically unsound and can invalidate experimental results or process outcomes. A rigorous, evidence-based selection process is therefore required.

Quantitative Differentiation of Ethylcyclopentane from Key Analogs


Enhanced Low-Temperature Combustion Reactivity in Engine-Relevant Conditions

Ethylcyclopentane exhibits significantly higher reactivity than cyclopentane at low temperatures and within the negative temperature coefficient (NTC) regime, a critical factor for fuel formulation and engine knock prediction. This is attributed to the ethyl side-chain enabling additional RO₂ isomerization pathways that are not available to the unsubstituted cyclopentane ring [1].

Combustion Science Fuel Surrogate Development Chemical Kinetics

Increased Catalytic Conversion on Natural Aluminosilicates

Under identical reaction conditions over an activated aluminosilicate catalyst (Troshkov clay), ethylcyclopentane demonstrates a degree of conversion that is more than double that of cyclopentane. This indicates a strong structure-activity relationship where the ethyl substituent enhances susceptibility to acid-catalyzed ring-opening and cracking pathways [1].

Heterogeneous Catalysis Petrochemistry Cracking Reactions

Differential Catalytic Reactivity Over Platinum Catalysts

In comparative studies over platinum catalysts, the reactivity of alkylcyclopentanes decreases with increasing molecular mass. Ethylcyclopentane, as a C₇ cycloalkane, exhibits a distinct reactivity profile compared to both smaller and larger homologs. Notably, its behavior is distinct from 1,1-dimethylcyclopentane, another C₇ isomer, which shows anomalously high reactivity and unique selectivity for ring opening and aromatization [1].

Heterogeneous Catalysis Surface Science Ring-Opening Reactions

High-Value Research and Industrial Application Scenarios for Ethylcyclopentane


Surrogate Fuel Formulation for Advanced Engine Research

Based on its demonstrated enhanced low-temperature reactivity in rapid compression machine studies [1], ethylcyclopentane is an ideal component for formulating gasoline surrogate fuels. Its distinct ignition behavior compared to cyclopentane allows researchers to more accurately model the combustion behavior of real fuels, particularly for studying knock resistance and NTC-region phenomena in next-generation internal combustion engines.

Catalytic Cracking and Reforming Studies on Acidic Catalysts

The quantitative finding that ethylcyclopentane exhibits a ~2.5× higher conversion rate than cyclopentane on aluminosilicate clays [2] makes it a preferred model substrate for investigating catalytic cracking mechanisms. Researchers studying the effects of alkyl substitution on ring-opening and cracking kinetics on zeolites or clays can leverage this well-defined reactivity difference to probe active sites and reaction pathways.

Fundamental Studies of Structure-Reactivity Relationships on Platinum Surfaces

Ethylcyclopentane serves as a critical reference compound for studying metal-catalyzed reactions of C₇ naphthenes. Its distinct, non-anomalous reactivity on platinum catalysts [3] provides a necessary baseline against which the unusual behavior of other C₇ isomers, such as 1,1-dimethylcyclopentane, can be compared. This makes it essential for research aimed at understanding the role of molecular structure in surface-mediated ring-opening and aromatization processes.

Quote Request

Request a Quote for Ethylcyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.